molecular formula C10H18O2 B093760 1,1-Diethoxyhex-3-yne CAS No. 18229-85-1

1,1-Diethoxyhex-3-yne

Cat. No.: B093760
CAS No.: 18229-85-1
M. Wt: 170.25 g/mol
InChI Key: ABFCOHSGVBONIO-UHFFFAOYSA-N
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Description

1,1-Diethoxyhex-3-yne: is an organic compound with the molecular formula C10H18O2 . It is characterized by the presence of an alkyne group at the third carbon and two ethoxy groups attached to the first carbon. This compound is known for its unique chemical structure and reactivity, making it a subject of interest in various chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Diethoxyhex-3-yne can be synthesized through several methods. One common approach involves the reaction of hex-3-yne with diethyl ether in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would include the careful control of temperature, pressure, and catalyst concentration to achieve the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1,1-Diethoxyhex-3-yne undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1-Diethoxyhex-3-yne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-diethoxyhex-3-yne involves its reactivity with various chemical reagents. The alkyne group can participate in addition reactions, while the ethoxy groups can undergo substitution. These reactions are facilitated by the electronic structure of the compound, which allows for the formation of reactive intermediates that drive the chemical transformations .

Comparison with Similar Compounds

Uniqueness: 1,1-Diethoxyhex-3-yne is unique due to the presence of both an alkyne group and two ethoxy groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

1,1-diethoxyhex-3-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-4-7-8-9-10(11-5-2)12-6-3/h10H,4-6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFCOHSGVBONIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171278
Record name 1,1-Diethoxyhex-3-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18229-85-1
Record name 1,1-Diethoxy-3-hexyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18229-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Diethoxy-3-hexyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018229851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Diethoxyhex-3-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-diethoxyhex-3-yne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.268
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,1-DIETHOXY-3-HEXYNE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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